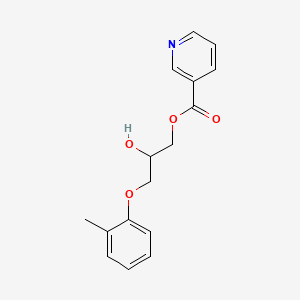
Mephenesin nicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mephenesin nicotinate is a compound that combines mephenesin, a centrally acting muscle relaxant, with nicotinic acid (niacin). Mephenesin is known for its muscle relaxant properties and is used to treat muscle spasticity in conditions such as Parkinson’s disease and multiple sclerosis . Nicotinic acid is a form of vitamin B3 that has various physiological effects, including vasodilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of mephenesin nicotinate involves the esterification of mephenesin with nicotinic acid. The esterification reaction typically requires a catalyst such as sulfuric acid and is carried out under reflux conditions to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Mephenesin nicotinate undergoes various chemical reactions, including:
Oxidation: Mephenesin can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert mephenesin derivatives back to their original forms.
Substitution: Mephenesin can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and sodium ethoxide are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of mephenesin can produce quinones, while reduction can yield alcohols .
Scientific Research Applications
Mephenesin nicotinate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on muscle relaxation and neuronal activity.
Medicine: Used in the treatment of muscle spasticity and as a vasodilator in certain formulations.
Industry: Employed in the formulation of topical creams and ointments for muscle pain relief
Mechanism of Action
The exact mechanism of action of mephenesin is not fully understood. it is believed to act by inhibiting reflex arcs within the spinal cord, thereby reducing muscle spasms. Mephenesin does not directly affect skeletal muscles but targets the nervous system to alleviate muscle tension and spasticity indirectly . Nicotinic acid, on the other hand, induces vasodilation by increasing blood flow to the affected area .
Comparison with Similar Compounds
Similar Compounds
Chlorphenesin: Another muscle relaxant with similar properties but different chemical structure.
Guaifenesin: An expectorant with muscle relaxant properties.
Mephenoxalone: A muscle relaxant with a similar mechanism of action.
Methocarbamol: A related drug that is better absorbed and has largely replaced mephenesin in clinical use.
Uniqueness
Mephenesin nicotinate is unique due to its combination of muscle relaxant and vasodilatory properties. This dual action makes it particularly useful in formulations for topical pain relief, where both muscle relaxation and increased blood flow are desired .
Properties
CAS No. |
28060-95-9 |
|---|---|
Molecular Formula |
C16H17NO4 |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
[2-hydroxy-3-(2-methylphenoxy)propyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-12-5-2-3-7-15(12)20-10-14(18)11-21-16(19)13-6-4-8-17-9-13/h2-9,14,18H,10-11H2,1H3 |
InChI Key |
KCCUXQNIEYYDAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(COC(=O)C2=CN=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















